Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate
Description
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate (molecular formula: C21H24N4O5S, molecular weight: 444.51 g/mol) is a nitroaromatic compound featuring a benzhydryl-substituted piperazino group and a methyl ester moiety. Its structural complexity arises from the combination of a nitro group at the 3-position of the benzene ring and a benzhydrylpiperazino group at the 4-position . The compound is synthesized via carbothioyl piperazino substitution, with a reported purity of >90% in commercial preparations .
Properties
IUPAC Name |
methyl 4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-32-25(29)21-12-13-22(23(18-21)28(30)31)26-14-16-27(17-15-26)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-13,18,24H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRJPRLZDREQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and bases like sodium hydroxide for hydrolysis reactions .
Major Products Formed
The major products formed from these reactions include the corresponding amine from the reduction of the nitro group and the carboxylic acid from the hydrolysis of the ester group .
Scientific Research Applications
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine ring. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies emphasize the role of piperazine derivatives in drug discovery due to their conformational flexibility and hydrogen-bonding capacity. For instance:
Biological Activity
Methyl 4-(4-benzhydrylpiperazino)-3-nitrobenzenecarboxylate, with the molecular formula C25H25N3O4 and a molecular weight of 431.48 g/mol, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H25N3O4
- Molecular Weight : 431.48 g/mol
The compound features a piperazine ring substituted with a benzhydryl group and a nitro group, which may influence its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Interaction : The compound may interact with neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. This interaction suggests potential applications in treating neuropsychiatric disorders.
- Enzyme Modulation : It may also modulate enzymes involved in metabolic pathways, influencing various biochemical processes.
Biological Activity
Research indicates several biological activities associated with this compound:
- Neuropharmacological Effects : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly dopamine pathways. This could have implications for conditions such as depression and schizophrenia.
- Antimicrobial Properties : Related compounds have demonstrated antimicrobial activity, suggesting that this compound may possess similar properties. The structural features may enhance binding affinity to bacterial targets.
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study explored the effects of similar compounds on dopamine receptor modulation, indicating potential therapeutic effects for mood disorders.
- Research findings suggest that compounds with similar structures can influence dopamine receptor activity, leading to changes in neurotransmitter release.
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Antimicrobial Activity :
- Investigations into derivatives of related compounds have shown promising results against various bacterial strains.
- The nitro group in the structure is hypothesized to contribute to enhanced antimicrobial efficacy by interacting with bacterial cellular components.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
